molecular formula C9H9NO3 B11911960 Ethyl 4-formylnicotinate CAS No. 21908-12-3

Ethyl 4-formylnicotinate

Cat. No.: B11911960
CAS No.: 21908-12-3
M. Wt: 179.17 g/mol
InChI Key: AADKATLKNXAANE-UHFFFAOYSA-N
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Description

Ethyl 4-formylnicotinate is an organic compound with the molecular formula C9H9NO3. It is a derivative of nicotinic acid, featuring an ethyl ester group and a formyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formylnicotinate can be synthesized through several methods. One common approach involves the formylation of ethyl nicotinate. This process typically uses reagents such as formic acid or formic acid derivatives under controlled conditions to introduce the formyl group at the 4-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-formylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 4-formylnicotinate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the formyl group and the nature of the ester group can affect the compound’s chemical properties and its interactions with biological targets .

Biological Activity

Ethyl 4-formylnicotinate (EFN) is an organic compound derived from nicotinic acid, characterized by an ethyl ester group and a formyl group at the 4-position of the pyridine ring. Its molecular formula is C9H9NO3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

EFN can be synthesized through various methods, primarily involving the formylation of ethyl nicotinate using reagents such as formic acid. The synthesis process typically requires controlled conditions to ensure high yield and purity. Key reactions involving EFN include:

  • Oxidation : The formyl group can be oxidized to a carboxylic acid.
  • Reduction : The formyl group can be reduced to a hydroxymethyl group.
  • Substitution : The ethyl ester group can undergo nucleophilic substitution reactions.

Biological Activity

Research indicates that EFN exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Properties : EFN has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have highlighted its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in treating infections.
  • Anti-inflammatory Effects : Preliminary investigations suggest that EFN may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways. This is particularly relevant in the context of chronic inflammatory diseases.
  • Pharmacological Applications : EFN is being explored for its potential use in pharmacology, particularly as a building block for synthesizing more complex biologically active compounds. Its unique structure allows for diverse modifications that could enhance therapeutic effects.

The mechanism by which EFN exerts its biological effects is still under investigation. However, it is believed that the formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing enzyme activities or receptor binding affinities. This interaction may lead to various biochemical effects depending on the specific biological system involved.

Comparative Analysis

EFN can be compared with other similar compounds to understand its unique properties better. The following table summarizes some related compounds:

Compound NameStructural FeaturesUnique Aspects
Mthis compoundMethyl ester instead of ethyl esterDifferent solubility and reactivity profiles
Ethyl 6-formylnicotinateFormyl group at the 6-positionVariations in biological activity
Ethyl nicotinateLacks formyl groupLess reactive compared to EFN
4-chloronicotinic acidContains a chloro substituentAffects chemical properties significantly

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted by researchers evaluated the antimicrobial efficacy of EFN against several bacterial strains. Results indicated that EFN exhibited notable inhibitory effects on S. aureus and E. coli, supporting its potential use in developing new antimicrobial agents.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of EFN, demonstrating its ability to reduce pro-inflammatory cytokines in vitro, suggesting mechanisms that could be harnessed for therapeutic applications in inflammatory diseases.
  • Pharmacological Development : Ongoing research aims to explore EFN's role as a precursor for synthesizing novel pharmacological agents, emphasizing its versatility as a building block in medicinal chemistry.

Properties

CAS No.

21908-12-3

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

ethyl 4-formylpyridine-3-carboxylate

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)8-5-10-4-3-7(8)6-11/h3-6H,2H2,1H3

InChI Key

AADKATLKNXAANE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)C=O

Origin of Product

United States

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